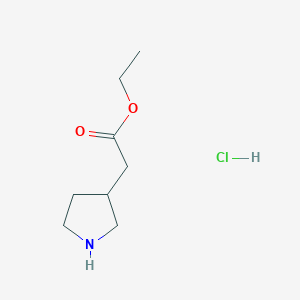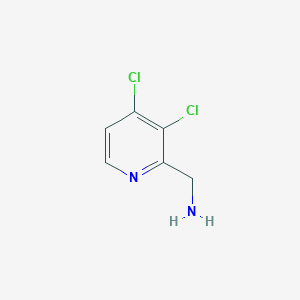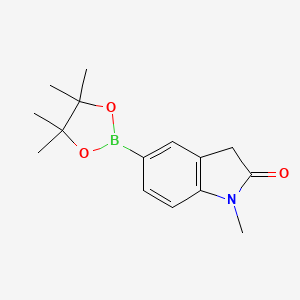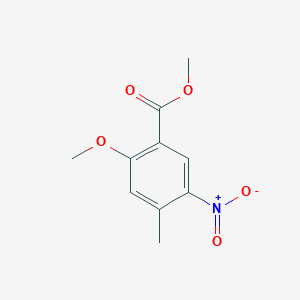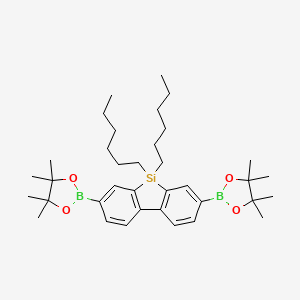
1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine
Overview
Description
1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine (abbreviated as 4CP-3MP) is a chemical compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 247.7 g/mol. 4CP-3MP is used as a research chemical in the fields of pharmacology, biochemistry, and physiology. It has been studied for its potential use in the treatment of neurological disorders, as well as its effects on the central nervous system and neurotransmitters.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
The structure of 1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine is analogous to intermediates used in the synthesis of various pharmaceutical agents. For instance, compounds with similar phenylpiperazine cores have been employed in the development of neurokinin-1 receptor antagonists, which are explored for their potential in treating depression and emesis (Harrison et al., 2001). This highlights the compound's relevance in designing central nervous system drugs.
Antimicrobial and Antitubercular Activity
Derivatives of phenylpiperazine have shown significant biological activity against various microbial strains. Research by Biava et al. (2006) on pyrrole derivatives, for example, demonstrates the potential of phenylpiperazine derivatives in combating Mycobacterium tuberculosis, indicating the broader applicability of such structures in developing new antimycobacterial agents (Biava et al., 2006).
Pesticidal Applications
Compounds featuring the phenylpiperazine moiety have also been investigated for their pesticidal activities. A study on thiazole derivatives, for instance, showcased their efficacy against mosquito larvae and phytopathogenic fungi, suggesting that similar structural frameworks could be utilized for developing novel pesticides (Choi et al., 2015).
Material Science and Analytical Chemistry
In the realm of material science and analytical chemistry, derivatives similar to 1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine are used in the synthesis of organic compounds with potential applications as functional materials or analytical reagents. The synthesis and characterization of various N-derivatives have been reported, providing foundational knowledge for further exploration in these fields (Olszewska et al., 2011).
properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2/c1-8-7-15(5-4-14-8)9-2-3-10(12)11(13)6-9/h2-3,6,8,14H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYNIUVDGBXVIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC(=C(C=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-fluorophenyl)-3-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1427365.png)
